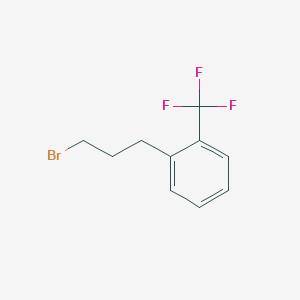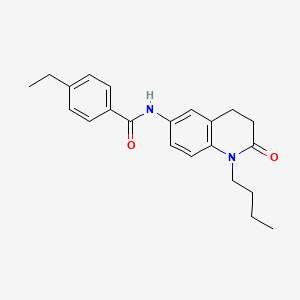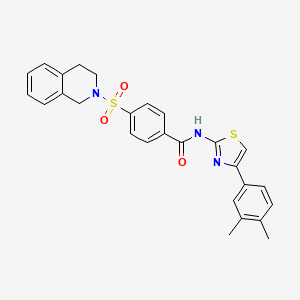
2-苯基-3-(哌啶-1-基)喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-3-(piperidin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound features a quinoxaline core with a phenyl group at the 2-position and a piperidinyl group at the 3-position.
科学研究应用
2-Phenyl-3-(piperidin-1-yl)quinoxaline has a wide range of applications in scientific research:
Medicine: Due to its anticancer properties, it is being investigated for use in cancer therapy. .
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Quinoxaline derivatives, including 2-Phenyl-3-(piperidin-1-yl)quinoxaline, have been found to exhibit a wide range of pharmacological activities . They have been reported to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been reported to exhibit various pharmacological effects, including anticancer, antimicrobial, anticonvulsant, antituberculosis, antimalarial, antileishmanial, anti-hiv, anti-inflammatory, antioxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Biochemical Pathways
Quinoxaline derivatives have been reported to interact with various biochemical pathways related to their pharmacological activities .
Result of Action
Quinoxaline derivatives have been reported to exhibit various pharmacological effects, suggesting that they may induce a range of molecular and cellular changes .
Action Environment
The synthesis of quinoxaline derivatives has been reported to involve various synthetic routes, with a focus on green chemistry and cost-effective methods , suggesting that environmental factors may play a role in the synthesis of these compounds.
生化分析
Biochemical Properties
2-Phenyl-3-(piperidin-1-yl)quinoxaline, like other quinoxaline derivatives, has been found to interact with various targets, receptors, and microorganisms
Cellular Effects
Quinoxaline derivatives have been reported to have antifungal, antibacterial, antiviral, and antimicrobial effects . They have also been used in the treatment of cancerous cells, AIDS, and plant viruses
Molecular Mechanism
Quinoxaline derivatives have been shown to undergo various reactions, including new acid-catalyzed rearrangements
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-phenylquinoxaline with piperidine under reflux conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, and may require a catalyst like palladium on carbon to facilitate the process .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including 2-Phenyl-3-(piperidin-1-yl)quinoxaline, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their efficiency and reduced waste generation .
化学反应分析
Types of Reactions
2-Phenyl-3-(piperidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, often in the presence of a base or acid catalyst
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
相似化合物的比较
Similar Compounds
2-Phenylquinoxaline: Lacks the piperidinyl group, which may reduce its biological activity compared to 2-Phenyl-3-(piperidin-1-yl)quinoxaline.
3-(Piperidin-1-yl)quinoxaline: Lacks the phenyl group, which may affect its pharmacological properties.
2,3-Diphenylquinoxaline: Contains two phenyl groups but lacks the piperidinyl group, which may alter its activity profile.
Uniqueness
2-Phenyl-3-(piperidin-1-yl)quinoxaline is unique due to the presence of both the phenyl and piperidinyl groups, which contribute to its enhanced biological activity and diverse pharmacological properties .
属性
IUPAC Name |
2-phenyl-3-piperidin-1-ylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-19(22-13-7-2-8-14-22)21-17-12-6-5-11-16(17)20-18/h1,3-6,9-12H,2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPLPPNSAZSPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2464764.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate](/img/structure/B2464765.png)

![1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2464769.png)

![Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one](/img/new.no-structure.jpg)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2464773.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol](/img/structure/B2464778.png)
![tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2464781.png)
![N-(4-methylphenyl)-6-oxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2464782.png)

![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone;hydrochloride](/img/structure/B2464784.png)

![3-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2464786.png)
